molecular formula C22H29FN2O2 B5605393 (1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5605393
M. Wt: 372.5 g/mol
InChI Key: CMVKHGHDTQANEC-AZUAARDMSA-N
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Description

Synthesis Analysis

The synthesis of diazabicyclo nonanes and their derivatives, including compounds similar to the specified chemical, involves complex organic synthesis techniques. For example, a parallel solid-phase synthesis of a combinatorial library of amides starting from natural alkaloids like cytisine has been demonstrated, which might offer insights into the synthesis of the compound (Sandulenko et al., 2008).

Molecular Structure Analysis

The crystal structure and molecular conformation of related diazabicyclo nonanes provide a basis for understanding the molecular structure of our compound. For instance, studies have shown that such compounds can adopt twin-chair conformations, influenced by substituent positions and types, which significantly affect their chemical behavior and interactions (Parthiban et al., 2009).

Chemical Reactions and Properties

Diazabicyclo nonanes undergo various chemical reactions, including cyclization and substitution, due to their reactive centers. For example, the synthesis and study of tetraaryl-diazabicyclo nonanes reveal insights into their chemical shifts and spectral assignments, indicating how substituents affect the compound's chemical properties (Vijayakumar & Sundaravadivelu, 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of diazabicyclo nonanes are crucial for their application and handling. These properties are determined by the compound's molecular structure and substituents, as demonstrated in studies of similar compounds (Wu et al., 2015).

properties

IUPAC Name

(1S,5R)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methylbut-2-enyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2/c1-16(2)12-13-25-20-11-8-18(22(25)27)14-24(15-20)21(26)5-3-4-17-6-9-19(23)10-7-17/h6-7,9-10,12,18,20H,3-5,8,11,13-15H2,1-2H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVKHGHDTQANEC-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2CCC(C1=O)CN(C2)C(=O)CCCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CCCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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